N-(4-bromophenyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(4-bromophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a nitro group attached to another phenyl ring, and a sulfonamide group linking these two aromatic systems
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
For example, transaminases (TAs) are one of the most promising biocatalysts in organic synthesis for the preparation of chiral amino compounds .
Pharmacokinetics
The compound can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
Compounds with similar structures have shown promising antimicrobial activity and were found to be active against breast cancer cell lines .
Action Environment
It is known that the properties of similar compounds can be tailored for application under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-bromophenylamine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Reduction: Formation of N-(4-bromophenyl)-4-aminobenzenesulfonamide.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its antimicrobial and anticancer properties.
Materials Science:
Biological Research: It has been used as a tool compound to study the mechanisms of action of sulfonamide-based drugs and to explore the structure-activity relationships of related compounds.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(4-bromophenyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(4-bromophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTZBJZKJMXSIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360033 | |
Record name | N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16937-01-2 | |
Record name | N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.